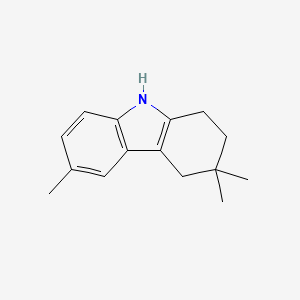

3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole

Vue d'ensemble

Description

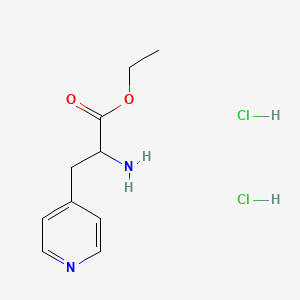

“3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound with the molecular formula C15H19N . It has a molecular weight of 213.32 g/mol . The IUPAC name for this compound is 3,3,6-trimethyl-1,2,4,9-tetrahydrocarbazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N/c1-10-4-5-13-11(8-10)12-9-15(2,3)7-6-14(12)16-13/h4-5,8,16H,6-7,9H2,1-3H3 . The Canonical SMILES is CC1=CC2=C(C=C1)NC3=C2CC(CC3)©C . Unfortunately, the specific 3D conformer could not be retrieved.Physical And Chemical Properties Analysis

This compound has a melting point of 123-128°C . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and no hydrogen bond acceptor . The topological polar surface area is 15.8 Ų .Applications De Recherche Scientifique

Medicine

In the medical field, derivatives of carbazole, including 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole, are explored for their potential therapeutic properties. Carbazoles have been studied for their neuroprotective , antitumor , and antimicrobial activities . The trimethylated version could potentially enhance these properties due to increased lipophilicity, aiding in crossing biological barriers.

Material Science

Carbazole compounds are integral in material science, particularly in the development of organic semiconductors . Their solid-state properties can be tuned for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The trimethylated structure may offer improved stability and electronic properties for these applications.

Environmental Science

In environmental science, carbazole and its derivatives are used as molecular markers to trace pollution sources, especially in water and soil contamination studies . The unique structure of 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole could serve as a novel tracer for more specific source identification.

Analytical Chemistry

The compound’s derivatives are often used as fluorescent probes and reagents in analytical chemistry due to their stable fluorescent properties . They can be used to label compounds of interest in complex mixtures, aiding in the detection and quantification of these substances.

Agriculture

While direct applications in agriculture are not widely reported, carbazole derivatives could be investigated for their role in plant growth regulation or as a basis for developing new pesticides, given their biological activity .

Energy Storage

Carbazole-based compounds have been researched for their use in energy storage systems, particularly in the context of organic batteries . The trimethylated carbazole could be a candidate for creating more efficient energy storage materials due to its potential for redox reactions.

Safety and Hazards

The safety information for this compound suggests that it should be handled with care. It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .

Propriétés

IUPAC Name |

3,3,6-trimethyl-1,2,4,9-tetrahydrocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N/c1-10-4-5-13-11(8-10)12-9-15(2,3)7-6-14(12)16-13/h4-5,8,16H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLNKVMYFHFYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CC(CC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)

![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)